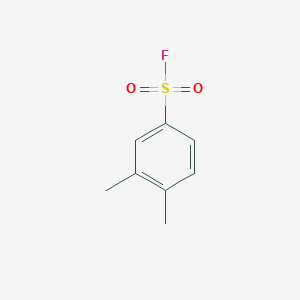
3,4-Dimethylbenzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S It is a sulfonyl fluoride derivative of dimethylbenzene, characterized by the presence of two methyl groups attached to the benzene ring at positions 3 and 4, and a sulfonyl fluoride group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylbenzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) under mild conditions. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides often involves the use of sulfur tetrafluoride (SF4) as a fluorinating agent. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
3,4-Dimethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the electron-donating effect of the methyl groups, which activate the benzene ring towards electrophilic attack.
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles under suitable conditions, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and aluminum chloride (AlCl3) for bromination reactions.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used to replace the sulfonyl fluoride group.
Major Products Formed
Bromination: this compound can be brominated to form 3,4-dimethyl-2-bromobenzene-1-sulfonyl fluoride.
Sulfonamide Formation: Reaction with amines can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.
科学的研究の応用
3,4-Dimethylbenzene-1-sulfonyl fluoride has several applications in scientific research:
作用機序
The mechanism of action of 3,4-Dimethylbenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group acts as an electrophilic warhead, forming covalent bonds with nucleophilic residues such as serine, threonine, or cysteine in enzymes. This covalent modification leads to the inactivation of the enzyme, making sulfonyl fluorides effective as enzyme inhibitors .
類似化合物との比較
Similar Compounds
3,4-Dimethylbenzenesulfonyl Chloride: Similar to 3,4-Dimethylbenzene-1-sulfonyl fluoride but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-Methylbenzenesulfonyl Fluoride: Contains a single methyl group and a sulfonyl fluoride group.
Uniqueness
This compound is unique due to the presence of two methyl groups, which enhance its reactivity in electrophilic aromatic substitution reactions. Additionally, the sulfonyl fluoride group provides stability and resistance to hydrolysis, making it a valuable compound in various applications .
特性
IUPAC Name |
3,4-dimethylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVRBSQUWGOVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13246661.png)
![4-[2-Fluoro-4-(fluorosulfonyl)phenoxy]butanoic acid](/img/structure/B13246667.png)
![3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B13246671.png)
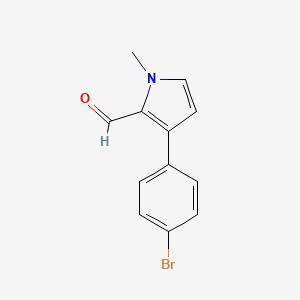
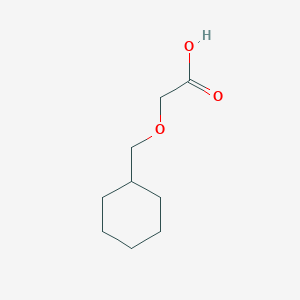
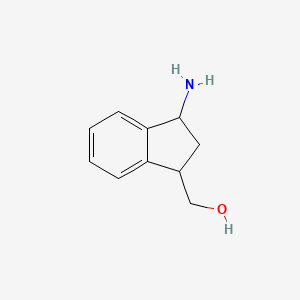
amine](/img/structure/B13246703.png)
![(2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B13246716.png)
![4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13246726.png)
![2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B13246730.png)
![Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride](/img/structure/B13246738.png)
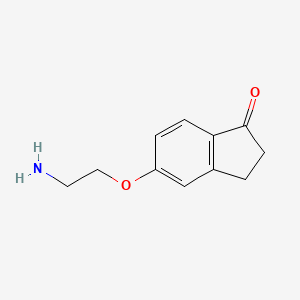
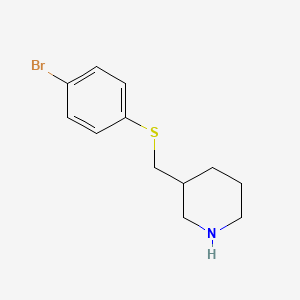
![2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13246747.png)
